molecular formula C21H23NO4 B5825937 [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-tert-butylbenzoate

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-tert-butylbenzoate

Cat. No.: B5825937
M. Wt: 353.4 g/mol
InChI Key: RCZZRJYHQHWEQV-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-tert-butylbenzoate is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chromene core with a methoxy group at the 7-position and a 4-tert-butylbenzoate moiety attached through an imine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-tert-butylbenzoate typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic conditions.

    Formation of the Imine Linkage: The imine linkage is formed by reacting the chromene derivative with 4-tert-butylbenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: The imine linkage can be reduced to form an amine using reducing agents like sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antioxidant Activity: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, useful in biochemical research.

Medicine

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the field of anti-inflammatory and anticancer agents.

Industry

    Material Science: It can be used in the development of new materials with specific optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The methoxy group and the imine linkage play crucial roles in its binding affinity to enzymes and receptors. The molecular targets include enzymes involved in oxidative stress pathways and receptors related to inflammation. The pathways involved often include the inhibition of reactive oxygen species (ROS) production and modulation of inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2,3-dihydrochromen-4-one: Lacks the imine linkage and tert-butylbenzoate moiety.

    4-tert-butylbenzoic acid: Lacks the chromene core and imine linkage.

    2,3-dihydrochromen-4-ylideneamine: Lacks the methoxy group and tert-butylbenzoate moiety.

Uniqueness

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-tert-butylbenzoate is unique due to its combination of a chromene core, methoxy group, and tert-butylbenzoate moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in the similar compounds listed above.

Properties

IUPAC Name

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)15-7-5-14(6-8-15)20(23)26-22-18-11-12-25-19-13-16(24-4)9-10-17(18)19/h5-10,13H,11-12H2,1-4H3/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZZRJYHQHWEQV-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C2CCOC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C\2/CCOC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.